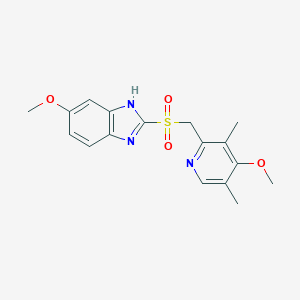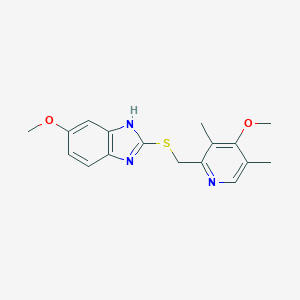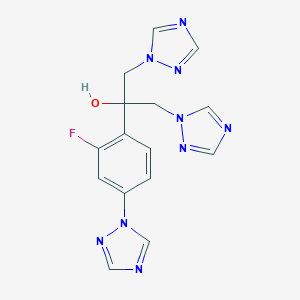
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Overview
Description
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a 1H-1,2,4-triazol-1-yl group. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .
Mechanism of Action
Target of Action
Fluconazole impurity B, also known as 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole or 2-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, is a derivative of fluconazole . Fluconazole primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
Fluconazole impurity B, like fluconazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by fluconazole impurity B is the ergosterol biosynthesis pathway . By inhibiting the enzyme 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This leads to a deficiency of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the fungal cell membrane and inhibits fungal growth .
Pharmacokinetics
Most of the active drug is excreted renally, with approximately 80% of the administered dose measured in the urine as unchanged drug . Downward dose adjustment is required for patients with renal failure .
Result of Action
The inhibition of ergosterol synthesis by fluconazole impurity B leads to a disruption of the fungal cell membrane’s structure and function . This results in the inhibition of fungal growth, effectively treating fungal infections .
Biochemical Analysis
Biochemical Properties
It is known that fluconazole, the parent compound, inhibits the fungal cytochrome P450 enzyme 14 α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane
Cellular Effects
Fluconazole has been shown to interfere with fungal cell membrane function, leading to changes in membrane permeability and ultimately cell death . It is possible that Fluconazole impurity B may have similar effects on cells, but this has not been confirmed.
Molecular Mechanism
Fluconazole, the parent compound, works by inhibiting the enzyme responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14 alpha-methyl sterols, which are toxic to the fungal cell
Temporal Effects in Laboratory Settings
Fluconazole is known to have a long plasma elimination half-life, supporting its use in once-daily dosing
Metabolic Pathways
Fluconazole is known to be metabolized primarily in the liver, with less than 10% of the administered dose excreted unchanged in the urine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves the reaction of fluconazole with a suitable reagent to replace the fluorine atom with a 1H-1,2,4-triazol-1-yl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A derivative of fluconazole with enhanced activity against a wider range of fungal pathogens
Uniqueness: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to fluconazole. This modification can potentially overcome resistance mechanisms that limit the efficacy of fluconazole .
Properties
IUPAC Name |
2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHIHSCHXTGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236152 | |
| Record name | Fluconazole impurity B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871550-15-1 | |
| Record name | Fluconazole impurity B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole impurity B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


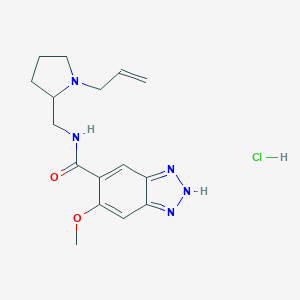
![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
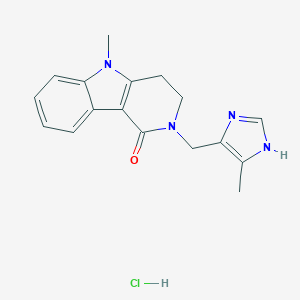
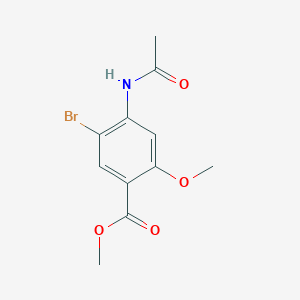
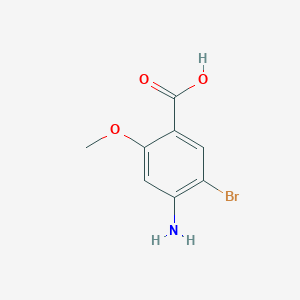
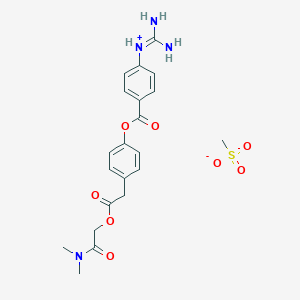
![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
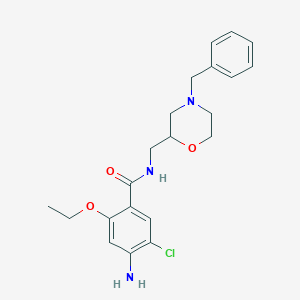
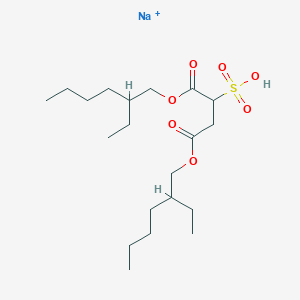

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

